D-(-)-3-Phosphoglyceric acid disodium

Description

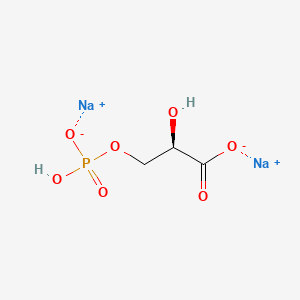

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5Na2O7P |

|---|---|

Molecular Weight |

230.02 g/mol |

IUPAC Name |

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |

InChI |

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |

InChI Key |

RGCJWQYUZHTJBE-YBBRRFGFSA-L |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of D-(-)-3-Phosphoglyceric Acid in Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), or its biologically relevant anion 3-phosphoglycerate (B1209933), is a pivotal metabolic intermediate in the glycolytic pathway, a conserved and fundamental process for cellular energy production.[1][2] Positioned in the "payoff phase" of glycolysis, 3-PGA is central to the reactions that generate a net surplus of ATP.[1] Its metabolism is situated at a critical juncture between energy generation and anabolic pathways, making it a key molecule in maintaining cellular homeostasis. Beyond its role as a metabolite, 3-PGA also serves as a precursor for the synthesis of amino acids, such as serine, which can then be converted to cysteine and glycine.[3] This technical guide provides an in-depth analysis of the formation, conversion, and regulation of 3-PGA in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

The Central Role of 3-Phosphoglycerate in the Glycolytic Payoff Phase

Glycolysis is comprised of ten enzymatic reactions that catabolize one molecule of glucose into two molecules of pyruvate (B1213749). 3-PGA is the product of the seventh step and the substrate for the eighth step. These reactions are critical as the formation of 3-PGA represents the first substrate-level phosphorylation event in the pathway where ATP is generated.[2][4]

Formation of 3-Phosphoglycerate: The Phosphoglycerate Kinase Reaction

3-PGA is formed from 1,3-bisphosphoglycerate (1,3-BPG) in a highly exergonic reaction catalyzed by the enzyme Phosphoglycerate Kinase (PGK).[4][5] This reaction is a critical energy-conserving step in glycolysis.[1]

Reaction: 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP

The mechanism involves the direct transfer of a high-energy phosphoryl group from the C1 position of 1,3-BPG to ADP, yielding the first two molecules of ATP generated in the payoff phase (per molecule of glucose).[4][5][6] The reaction is reversible, and its directionality in vivo is governed by the intracellular concentrations of substrates and products, particularly the ATP/ADP ratio.[1] Despite a large negative standard free energy change, under cellular conditions, the actual free energy change is close to equilibrium, allowing the reaction to proceed in the reverse direction during gluconeogenesis.[7] Magnesium ions (Mg²⁺) are an essential cofactor, shielding the negative charges on the phosphate (B84403) groups of ADP to facilitate nucleophilic attack.[5]

Isomerization to 2-Phosphoglycerate: The Phosphoglycerate Mutase Reaction

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate (2-PGA) by the enzyme Phosphoglycerate Mutase (PGM).[1][8][9] This reaction repositions the phosphate group from the C3 to the C2 position of the glycerate backbone.[1]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This isomerization is a crucial preparatory step for the subsequent dehydration reaction that generates phosphoenolpyruvate (B93156) (PEP), which possesses a high-energy enol-phosphate bond necessary for the final ATP-generating step of glycolysis.[1] The reaction catalyzed by PGM has a small positive standard free energy change and operates near equilibrium, readily proceeding in either direction based on substrate and product concentrations.[8] Most vertebrate PGMs are cofactor-dependent, requiring a catalytic amount of 2,3-bisphosphoglycerate (B1242519). The reaction mechanism involves a phosphohistidine (B1677714) residue in the enzyme's active site, which first donates a phosphate to the C2 position of 3-PGA to form a 2,3-bisphosphoglycerate intermediate, and then accepts the phosphate from the C3 position to yield 2-PGA and regenerate the phosphoenzyme.[8][9][10][11]

Visualizing the Pathway

The following diagrams illustrate the position of 3-PGA within the glycolytic pathway and a typical experimental workflow for its analysis.

Quantitative Data Summary

A thorough understanding of 3-PGA's metabolic context requires quantitative data on metabolite concentrations and the kinetic properties of the enzymes involved.

Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites vary by cell type and metabolic state. The following table summarizes reported intracellular concentrations.

| Metabolite | Concentration in Cancer Cells (µM) | Concentration in Human Red Blood Cells (µM) |

| 1,3-Bisphosphoglycerate | Not readily detectable | - |

| 3-Phosphoglycerate | 180 - 550 [1][12] | 61 [1] |

| 2-Phosphoglycerate | - | 4.3[1] |

Thermodynamic and Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of PGK and PGM are critical for regulating metabolic flux.

| Enzyme | Reaction | ΔG°' (kJ/mol) | Substrate | Km (µM) |

| Phosphoglycerate Kinase (PGK) | 1,3-BPG + ADP → 3-PGA + ATP | -16.2 to -18.8[13][14][15] | 1,3-Bisphosphoglycerate (human) | 6.86[12] |

| 3-Phosphoglycerate (human, reverse) | 186[12] | |||

| Phosphoglycerate Mutase (PGM) | 3-PGA → 2-PGA | +4.4 to +4.6 | - | - |

Note: ΔG°' values can vary based on experimental conditions (temperature, pH, ionic strength). The actual free energy change (ΔG) in the cell is near zero for both reactions, indicating they operate close to equilibrium.[7]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is essential for research and drug development.

Protocol: Spectrophotometric Assay of Phosphoglycerate Kinase (PGK) Activity

This protocol measures PGK activity in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes NADH. The rate of decrease in absorbance at 340 nm is proportional to PGK activity.

Materials:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6, 2.5 mM MgSO₄, 100 mM KCl

-

ATP Solution: 50 mM ATP in deionized water

-

3-PGA Solution: 200 mM 3-Phosphoglyceric Acid, Trisodium Salt

-

NADH Solution: 5 mM NADH, Sodium Salt

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): ~100 units/mL

-

PGK enzyme sample (e.g., purified protein, cell lysate)

-

UV-Vis Spectrophotometer and 1 mL cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette by adding the following components (final concentrations listed):

-

750 µL Assay Buffer

-

100 µL 3-PGA Solution (Final: 20 mM)

-

20 µL ATP Solution (Final: 1 mM)

-

30 µL NADH Solution (Final: 0.15 mM)

-

10 µL GAPDH Solution (Final: 1 unit/mL)

-

-

Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10-50 µL of the PGK enzyme sample. The final volume should be 1 mL.

-

Immediately mix and place the cuvette in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes at 37°C.

-

Calculate the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.

-

PGK activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol: Spectrophotometric Assay of Phosphoglycerate Mutase (PGM) Activity

This protocol measures the forward PGM reaction (3-PGA to 2-PGA). The formation of 2-PGA is coupled to the enolase, pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions, leading to the oxidation of NADH.[5][13]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

-

3-PGA Solution: 100 mM 3-Phosphoglyceric Acid

-

ADP Solution: 50 mM ADP

-

NADH Solution: 5 mM NADH

-

2,3-bisphosphoglycerate (cofactor): 1 mM

-

Coupling Enzymes: Enolase (~30 units/mL), Pyruvate Kinase (~50 units/mL), Lactate Dehydrogenase (~60 units/mL)

-

PGM enzyme sample

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette with the following final concentrations:

-

Mix and incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 100 mM 3-PGA (Final: 1 mM).[13]

-

Add the PGM enzyme sample to start the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

Calculate the PGM activity from the linear rate of NADH oxidation.

Protocol: Quantification of 3-PGA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of intracellular metabolites.[4]

Procedure Outline:

-

Sample Preparation:

-

Rapidly quench metabolism of cultured cells (e.g., ~1x10⁶ cells) by washing with ice-cold saline.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol, -80°C).

-

Include a stable isotope-labeled internal standard for 3-PGA for accurate quantification.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable liquid chromatography column, such as a hydrophilic interaction chromatography (HILIC) column, which is effective for retaining polar molecules like sugar phosphates.

-

Use a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) to separate 3-PGA from other metabolites.[4]

-

-

Mass Spectrometry Detection:

-

Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ionization mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. For 3-PGA, a common transition is monitoring the precursor ion m/z 185 and the fragment ion m/z 97.[4]

-

-

Quantification:

-

Construct a standard curve using known concentrations of a 3-PGA standard.

-

Calculate the concentration of 3-PGA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Relevance in Disease and Drug Development

The enzymes that metabolize 3-PGA are of significant interest in drug development. PGK1, for instance, is overexpressed in many types of cancer and contributes to reprogramming glucose metabolism to favor tumor growth. Furthermore, deficiencies in PGK can lead to clinical manifestations such as hemolytic anemia and myopathy.[9] Similarly, inherited deficiencies in PGM are associated with glycogen (B147801) storage disease type X, characterized by muscle weakness and fatigue.[8] Therefore, developing modulators of PGK and PGM activity represents a viable therapeutic strategy for various metabolic disorders and cancers.

Conclusion

D-(-)-3-Phosphoglyceric acid is a cornerstone metabolite in the glycolytic pathway. Its formation via phosphoglycerate kinase marks the first ATP-generating step, and its subsequent isomerization by phosphoglycerate mutase is essential for preparing the substrate for the final energy-yielding reaction. The enzymes governing its metabolism operate near equilibrium, allowing for rapid flux reversal in gluconeogenesis. The central position of 3-PGA at the intersection of catabolism and anabolism, combined with the clinical significance of its associated enzymes, underscores its importance as a subject of continued research and a potential target for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. abcam.com [abcam.com]

- 7. 3-Phosphoglycerate Kinase (PGK) Activity Assay Kit - Profacgen [profacgen.com]

- 8. Phosphoglycerate Kinase Enzyme Activity, Blood - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.unc.edu [med.unc.edu]

- 14. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 15. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Linchpin in Core Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-(-)-3-Phosphoglyceric acid (3-PGA), a three-carbon phosphorylated carboxylic acid, holds a pivotal position in cellular metabolism. As a key intermediate, it seamlessly connects the catabolic breakdown of glucose for energy with the anabolic synthesis of essential biomolecules. This technical guide delves into the core biochemical pathways where 3-PGA is a central player: glycolysis, the Calvin cycle, and the serine biosynthesis pathway. Understanding the intricacies of these pathways, including their quantitative aspects and the experimental methods used to study them, is crucial for research in metabolic diseases, cancer biology, and the development of novel therapeutics.

The Role of 3-Phosphoglyceric Acid in Glycolysis

Glycolysis, the universal pathway for glucose catabolism, features 3-PGA in two key steps within the "payoff phase," where ATP is generated.

-

Formation of 3-Phosphoglyceric Acid: 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase (PGK). This is a substrate-level phosphorylation reaction, where a high-energy phosphate (B84403) group is transferred from 1,3-bisphosphoglycerate to ADP, yielding ATP and 3-PGA.[1] This step is a critical energy-conserving reaction in glycolysis.

-

Conversion to 2-Phosphoglyceric Acid: Subsequently, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM). This reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step in the glycolytic pathway.

Quantitative Data: Glycolytic Enzymes

The efficiency and regulation of these steps are dictated by the kinetic properties of the involved enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |

| Phosphoglycerate Kinase (PGK) | 1,3-Bisphosphoglycerate | 4.36 | Not specified | Yeast |

| 6.86 | Not specified | Human | ||

| 3-Phosphoglycerate (B1209933) | 146 | Not specified | Yeast | |

| 186 | Not specified | Human | ||

| Phosphoglycerate Mutase (PGM) | 3-Phosphoglycerate | ~100-200 | Not specified | General |

Note: Vmax values are often dependent on specific experimental conditions and enzyme preparations, and are therefore not always directly comparable across studies.

Experimental Protocols

Phosphoglycerate Kinase (PGK) Activity Assay (Coupled Enzyme Assay)

This widely used spectrophotometric method measures PGK activity in the reverse (glycolytic) direction. The production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, where the oxidation of NADH to NAD+ is monitored.

Principle: The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PGK activity.

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2

-

3-Phosphoglyceric acid (substrate)

-

ATP (co-substrate)

-

NADH

-

Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme)

-

Sample containing PGK (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 3-PGA, ATP, and NADH.

-

Add the coupling enzyme, GAPDH.

-

Initiate the reaction by adding the sample containing PGK.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of PGK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 1,3-bisphosphoglycerate per minute under the specified conditions.

Caption: Workflow for the coupled enzyme assay to determine PGK activity.

The Central Role of 3-Phosphoglyceric Acid in the Calvin Cycle

In photosynthetic organisms, 3-PGA is the first stable intermediate of the Calvin cycle, the pathway responsible for carbon fixation.

-

Carbon Fixation: The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP) with CO2. This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA.[2][3]

-

Reduction to Triose Phosphates: The newly formed 3-PGA is then phosphorylated by ATP and reduced by NADPH, in reactions catalyzed by phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, respectively. This produces glyceraldehyde-3-phosphate (G3P), a triose phosphate that can be used to synthesize glucose and regenerate RuBP to continue the cycle.

Quantitative Data: RuBisCO Kinetics

The catalytic efficiency of RuBisCO is a major determinant of photosynthetic capacity. Its kinetic parameters vary among different plant species.

| Plant Species | Photosynthetic Pathway | Km (CO2) (µM) | kcat (carboxylation) (s-1) |

| Spinacia oleracea (Spinach) | C3 | 10-12 | 3.3 |

| Zea mays (Maize) | C4 | 29-63 | 22-38 |

| Triticum aestivum (Wheat) | C3 | 8-12 | 4-5 |

| Flaveria bidentis | C4 | 25 | 25 |

Experimental Protocols

RuBisCO Activity Assay (14CO2 Fixation Assay)

This radiometric assay directly measures the incorporation of radiolabeled CO2 into acid-stable products, primarily 3-PGA.

Principle: The amount of radioactivity incorporated into acid-stable compounds is proportional to the RuBisCO activity.

Materials:

-

Assay Buffer: e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl2

-

Ribulose-1,5-bisphosphate (RuBP) (substrate)

-

NaH14CO3 (radiolabeled substrate)

-

Enzyme extract containing RuBisCO

-

Formic acid (to stop the reaction)

-

Scintillation cocktail and counter

Procedure:

-

Prepare an assay mixture containing the buffer, MgCl2, and NaH14CO3.

-

Pre-incubate the enzyme extract in the assay mixture to activate RuBisCO.

-

Initiate the reaction by adding RuBP.

-

After a defined time, stop the reaction by adding formic acid. This acidifies the solution, driving off any unreacted 14CO2.

-

Dry the samples and add a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate RuBisCO activity based on the amount of 14C incorporated per unit time.

Caption: Simplified diagram of the Calvin Cycle highlighting the role of 3-PGA.

3-Phosphoglyceric Acid as a Precursor for Serine Biosynthesis

Beyond its role in central energy metabolism, 3-PGA is a critical branch-point metabolite, serving as the precursor for the synthesis of the amino acid L-serine. This pathway is particularly important in proliferating cells, including cancer cells, to meet the high demand for building blocks for proteins, nucleotides, and lipids.

The phosphorylated pathway of serine biosynthesis involves three enzymatic steps:

-

Oxidation of 3-PGA: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PGA to 3-phosphohydroxypyruvate.[4] This is the rate-limiting step of the pathway.

-

Transamination: Phosphoserine aminotransferase (PSAT) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine.

Quantitative Data: Serine Biosynthesis Enzymes

The activity of this pathway is tightly regulated, in part through the kinetic properties of its enzymes.

| Enzyme | Substrate | Km (µM) | Organism/Tissue |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 260 | Human (recombinant) |

| 3-Phosphohydroxypyruvate | 30 | Human (fibroblasts) | |

| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate | 5 | Mammalian |

| L-Phosphoserine | 35 | Mammalian | |

| Glutamate | 1200 | Mammalian | |

| α-Ketoglutarate | 800 | Mammalian | |

| Phosphoserine Phosphatase (PSPH) | Phosphoserine | Varies | General |

Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA) for Serine Biosynthesis

13C-MFA is a powerful technique to quantify the flux of metabolites through a specific pathway. By feeding cells with a 13C-labeled substrate (e.g., [U-13C]-glucose), the incorporation of the heavy isotope into downstream metabolites, such as serine, can be traced.

Principle: The pattern of 13C labeling in serine and its intermediates is a function of the relative activities of the metabolic pathways contributing to its synthesis. This information can be used to calculate the metabolic flux through the serine biosynthesis pathway.

Materials:

-

Cell culture medium with [U-13C]-glucose

-

Cell line of interest

-

Metabolite extraction buffers (e.g., methanol, chloroform, water)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culture cells in the presence of [U-13C]-glucose for a sufficient time to reach isotopic steady state.

-

Quench metabolism rapidly and extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of 3-PGA, serine, and other relevant metabolites using LC-MS or GC-MS.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic network model.

-

The software calculates the flux values for the reactions in the model, including the flux from 3-PGA to serine.

Caption: The phosphorylated pathway of L-serine biosynthesis from 3-PGA.

Conclusion

D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is far more than a simple metabolic intermediate. It represents a critical nexus, channeling carbon from glucose into energy production, photosynthetic carbon fixation, and the synthesis of essential amino acids. For researchers in the life sciences and drug development, a deep, quantitative understanding of the pathways in which 3-PGA participates is paramount. The data and methodologies presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this vital molecule and for the identification of novel therapeutic targets within these core biochemical pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting tradeoffs in Rubisco kinetic parameters | bioRxiv [biorxiv.org]

- 3. Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of 3-Phosphoglycerate Dehydrogenase Deficiency—a Neurometabolic Disorder Associated with Reduced L-Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid in the Calvin-Benson Cycle: A Technical Guide

Introduction

The Calvin-Benson Cycle, also known as the C3 cycle, represents the core of carbon fixation in photosynthesis, converting atmospheric carbon dioxide into organic compounds essential for life.[1][2] Within this intricate metabolic pathway, D-(-)-3-Phosphoglyceric acid (3-PGA) emerges as a central intermediate. It is the first stable product of carbon fixation, linking the initial carboxylation event to the subsequent reduction and regeneration phases of the cycle.[3][4][5] This technical guide provides an in-depth examination of the function, regulation, and significance of 3-PGA in the Calvin cycle, tailored for researchers, scientists, and professionals in drug development.

Core Function of 3-PGA in the Calvin Cycle

The journey of carbon from an inorganic molecule (CO₂) to a biologically useful organic form begins with the formation of 3-PGA. The process can be delineated into three main stages: fixation, reduction, and regeneration.[6][7][8][9][10]

Carbon Fixation: The Genesis of 3-PGA

The initial and rate-limiting step of the Calvin cycle is the carboxylation of Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar.[8] This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant protein in the biosphere.[1][11]

-

Reaction: One molecule of CO₂ is covalently attached to a molecule of RuBP.[8]

-

Intermediate: This creates a highly unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate.[12]

-

Product: The intermediate immediately hydrolyzes to yield two molecules of 3-PGA.[6][7][9][12]

This "fixation" step is crucial as it incorporates inorganic carbon into the organic metabolic machinery of the cell.[6][9] For every three molecules of CO₂ that enter the cycle, six molecules of 3-PGA are produced.[9]

Reduction: Conversion to a High-Energy Sugar

The newly formed 3-PGA is not yet a carbohydrate. It must be reduced to a three-carbon sugar, glyceraldehyde-3-phosphate (G3P). This phase utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis.[6][7][10] The reduction of 3-PGA is a two-step process:

-

Step 1: Phosphorylation: The enzyme phosphoglycerate kinase (PGK) catalyzes the phosphorylation of each 3-PGA molecule.[12][13] A phosphate (B84403) group is transferred from an ATP molecule, forming 1,3-bisphosphoglycerate and leaving ADP.[8][12] This step "activates" the molecule for the subsequent reduction.

-

Step 2: Reduction: The enzyme NADP-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reduction of 1,3-bisphosphoglycerate.[12][14] Each molecule is reduced by receiving two electrons from NADPH, and a phosphate group is released into the stroma.[8] This reaction yields glyceraldehyde-3-phosphate (G3P) and oxidizes NADPH to NADP+.[8][9]

Regeneration and Biosynthesis: The Fate of G3P

G3P is the primary product of the Calvin cycle.[12] Its fate is twofold:

-

Export and Synthesis: For every six molecules of G3P produced, one molecule exits the cycle.[6] This G3P is transported to the cytoplasm and serves as a building block for the synthesis of glucose, sucrose, starch, and other essential organic molecules.[5][12][15]

-

Regeneration of RuBP: The remaining five G3P molecules remain within the cycle to regenerate the initial CO₂ acceptor, RuBP.[6][16] This complex series of reactions requires additional ATP and ensures the cycle's continuity.[1][16]

The diagram below illustrates the central position of 3-PGA within the Calvin Cycle.

References

- 1. byjus.com [byjus.com]

- 2. Calvin cycle - Wikipedia [en.wikipedia.org]

- 3. 3-Phosphoglycerate → Area → Sustainability [lifestyle.sustainability-directory.com]

- 4. Khan Academy [khanacademy.org]

- 5. fiveable.me [fiveable.me]

- 6. Biology 2e, The Cell, Photosynthesis, Using Light Energy to Make Organic Molecules | OpenEd CUNY [opened.cuny.edu]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. 7.4 Photosynthesis: Calvin Cycle – Concepts in Biology [lmu.pressbooks.pub]

- 10. The Calvin Cycle | Biology I [courses.lumenlearning.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. conductscience.com [conductscience.com]

- 13. Phosphoglycerate Kinases Are Co-Regulated to Adjust Metabolism and to Optimize Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the Calvin–Benson–Bassham cycle in the enigmatic diatoms: biochemical and evolutionary variations on an original theme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbon fixation | Biological Principles [bioprinciples.biosci.gatech.edu]

- 16. 24.4 The Calvin Cycle – College Biology I [slcc.pressbooks.pub]

An In-depth Technical Guide to the Biological Source and Synthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolite in central carbon metabolism, playing a crucial role in glycolysis and the Calvin cycle.[1] As a precursor for the synthesis of amino acids such as serine, it is fundamental to numerous biosynthetic pathways.[1] This technical guide provides a comprehensive overview of the biological sources and synthetic methodologies for obtaining D-(-)-3-Phosphoglyceric acid and its disodium (B8443419) salt. Detailed experimental protocols for its extraction from biological matrices and for its chemical and enzymatic synthesis are presented. Quantitative data on yields and purity are summarized to facilitate the selection of the most appropriate method for specific research and development needs. Furthermore, this guide includes diagrams of key metabolic pathways and experimental workflows to provide a clear and concise visual representation of the described processes.

Biological Sources of D-(-)-3-Phosphoglyceric Acid

D-(-)-3-Phosphoglyceric acid is a ubiquitous molecule found in virtually all living organisms as an intermediate in core metabolic pathways.[1] Its primary roles are in the energy-producing glycolysis pathway and the carbon-fixing Calvin cycle in photosynthetic organisms.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from the dephosphorylation of 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. This reaction is a key step in substrate-level phosphorylation, generating ATP.[1] Subsequently, 3-PGA is converted to 2-phosphoglycerate by phosphoglycerate mutase.

Calvin Cycle

In photosynthetic organisms, 3-PGA is one of the first stable intermediates of carbon fixation. The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of 3-PGA.[1]

Amino Acid Synthesis

Glycerate-3-phosphate serves as a precursor for the biosynthesis of the amino acid serine, which in turn can be converted to cysteine and glycine.[1]

Extraction and Purification from Biological Sources

While 3-PGA is abundant in many biological materials, its isolation and purification can be challenging due to its polar nature and the presence of other phosphorylated compounds. Yeast is a commonly used source for the preparation of 3-PGA.

Extraction from Yeast

A traditional method for the preparation of D-(-)-3-phosphoglyceric acid involves its isolation from baker's yeast during sugar fermentation in the presence of a hydrogen acceptor and fluoride (B91410).[2]

Experimental Protocol: Preparation of D-(-)-3-Phosphoglyceric Acid from Baker's Yeast (Adapted from Methods in Enzymology)[2]

-

Yeast Fermentation: A suspension of baker's yeast is incubated with a sugar phosphate (B84403) solution (e.g., fructose-1,6-bisphosphate). Acetaldehyde or another suitable hydrogen acceptor is added to the mixture. Sodium fluoride is included to inhibit enolase, leading to the accumulation of phosphoglycerates.

-

Cell Lysis and Extraction: The yeast cells are harvested and lysed to release the intracellular metabolites. The extract is then deproteinized, typically using trichloroacetic acid.

-

Precipitation of Barium Salts: The 3-PGA is precipitated from the extract as its barium salt by the addition of barium chloride. This step also helps to separate it from other phosphate esters.

-

Purification of Barium 3-Phosphoglycerate (B1209933): The crude barium salt is recrystallized multiple times to improve purity.

-

Conversion to the Disodium Salt: The purified barium 3-phosphoglycerate is converted to the disodium salt using an ion-exchange resin in the sodium form. A slurry of Dowex 50 (Na+ form) is shaken with the barium salt suspension.[3]

-

Isolation of Disodium 3-Phosphoglycerate: After removing the resin by filtration, the solution containing the sodium salt is concentrated. The disodium salt is then precipitated by the addition of absolute ethanol (B145695) and n-hexane.[3] The resulting precipitate is washed with acetone (B3395972) and dried.[3]

Synthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt

For applications requiring high purity and to avoid the complexities of extraction from biological matrices, chemical and enzymatic synthesis methods are employed. Commercial preparations of this compound salt are often of synthetic origin.

Chemical Synthesis

Chemical synthesis offers a direct route to 3-PGA, often starting from D-glyceric acid.

Experimental Protocol: Phosphorylation of D-Glyceric Acid with Trimetaphosphate [4]

-

Reaction Setup: D-glyceric acid is dissolved in an alkaline aqueous solution. A solution of trimetaphosphate is added to the glyceric acid solution. A typical molar ratio would be 1:10 (glyceric acid to trimetaphosphate).[4]

-

Reaction Conditions: The reaction mixture is maintained at a specific pH and temperature for a defined period to allow for phosphorylation. The reaction can yield a mixture of 2- and 3-phosphoglyceric acids.

-

Purification: The resulting phosphoglyceric acids can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

| Method | Starting Material | Reagents | Reported Yield | Reference |

| Chemical Phosphorylation | D-Glyceric acid | Trimetaphosphate | Up to 40% (combined 2- and 3-PGA) | [4] |

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific method for the production of D-(-)-3-Phosphoglyceric acid. The enzyme phosphoglycerate kinase (PGK) is central to this process.

Conceptual Experimental Workflow: Enzymatic Synthesis using Phosphoglycerate Kinase

-

Reaction Components: The reaction mixture would contain D-glycerate, ATP, and a suitable kinase with glycerate kinase activity. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

-

Enzymatic Conversion: The kinase catalyzes the transfer of a phosphate group from ATP to D-glycerate, specifically forming D-3-phosphoglycerate.

-

Reaction Monitoring and Termination: The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of 3-PGA using analytical techniques such as HPLC. The reaction is terminated by deactivating the enzyme, for example, by heat treatment or pH change.

-

Purification: The D-(-)-3-phosphoglyceric acid is then purified from the reaction mixture, which would contain unreacted substrates, ADP, and the enzyme. Ion-exchange chromatography is a suitable method for this purification.[5][6][7]

| Method | Key Enzyme | Substrates | Product |

| Enzymatic Synthesis | Phosphoglycerate Kinase (or Glycerate Kinase) | D-Glyceric acid, ATP | D-(-)-3-Phosphoglyceric acid, ADP |

Visualization of Pathways and Workflows

Metabolic Pathways

Experimental Workflows

Conclusion

This technical guide has detailed the primary biological sources and synthetic routes for obtaining this compound salt. The choice between extraction from biological sources, such as yeast, and chemical or enzymatic synthesis will depend on the desired scale, purity requirements, and available resources. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to produce or isolate this important metabolic intermediate for their specific applications. Further optimization of these methods may be necessary to achieve desired yields and purity for downstream applications.

References

- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. [34] Preparation of d(−)-3-phosphoglyceric acid | CoLab [colab.ws]

- 3. D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Phosphorylation of glyceric acid in aqueous solution using trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. harvardapparatus.com [harvardapparatus.com]

- 6. researchgate.net [researchgate.net]

- 7. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt (CAS 80731-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is a pivotal intermediate in central metabolic pathways, including glycolysis and the Calvin cycle, and serves as a crucial precursor for the biosynthesis of amino acids such as serine. Its involvement in fundamental cellular processes has positioned it as a significant molecule of interest in various fields of biomedical research, from enzymology to cancer metabolism and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, biological roles, and experimental applications of D-(-)-3-Phosphoglyceric acid disodium salt. Detailed experimental protocols for its use in enzymatic assays and purification are provided, alongside an exploration of its emerging role as a potential biomarker and a tool in high-throughput screening for therapeutic targets.

Chemical and Physical Properties

This compound salt is the disodium salt of a phosphorylated three-carbon monosaccharide acid. It is a white, water-soluble powder, making it suitable for a wide range of biochemical assays.[1][2]

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | Reference(s) |

| CAS Number | 80731-10-8 | [1][2] |

| Molecular Formula | C₃H₅Na₂O₇P | [1][2] |

| Molecular Weight | 230.02 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Purity | ≥93% (enzymatic) | [1][2] |

| Solubility | H₂O: 50 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

| Melting Point | >133°C (sublimes) | N/A |

| InChI Key | RGCJWQYUZHTJBE-YBBRRFGFSA-L | [2] |

Table 2: Spectroscopic Data for 3-Phosphoglyceric Acid

| Technique | Data (Predicted/Experimental) | Reference(s) |

| ¹H NMR | Experimental data available, showing characteristic peaks for the protons on the glycerate backbone. | [3] |

| ¹³C NMR | Experimental data available, showing characteristic peaks for the carbons in the glycerate backbone and carboxyl group. | N/A |

| Mass Spectrometry | Predicted GC-MS data available. | N/A |

| FT-IR | Characteristic peaks for O-H, C-H, C=O, and P-O functional groups are expected. | [4][5] |

Note: While experimental NMR spectra are available, detailed peak assignments with chemical shifts and multiplicities require access to specialized databases. Predicted mass spectrometry data is available, but experimental fragmentation patterns may vary.

Biological Significance

D-(-)-3-Phosphoglyceric acid is a central metabolite in cellular bioenergetics and biosynthesis.

Glycolysis and Gluconeogenesis

In the glycolytic pathway, 3-phosphoglycerate (B1209933) is formed from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase, in a reaction that generates one molecule of ATP. It is subsequently converted to 2-phosphoglycerate by phosphoglycerate mutase. These reactions are reversible and also participate in gluconeogenesis, the pathway for glucose synthesis.[4]

Serine Biosynthesis Pathway

3-Phosphoglycerate is the entry point for the phosphorylated pathway of serine biosynthesis. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, which is the first and rate-limiting step in this pathway. Serine is not only a proteinogenic amino acid but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and sphingolipids.

Regulation of p53 and Apoptosis

Recent research has uncovered a novel role for 3-phosphoglycerate in cell fate decisions through its interaction with PHGDH and the tumor suppressor protein p53. Under low glucose conditions, reduced levels of 3-phosphoglycerate lead to its dissociation from PHGDH. This "unoccupied" PHGDH can then interact with a protein complex that facilitates the phosphorylation and activation of p53, thereby promoting apoptosis.[6] This finding links cellular metabolic status directly to the regulation of programmed cell death.

Experimental Protocols

This compound salt is a key substrate in several important enzymatic assays.

Purification of 3-Phosphoglyceric Acid via Barium Salt Precipitation

A common method for the purification of 3-phosphoglyceric acid involves its precipitation as a barium salt, which has low solubility.[7]

Materials:

-

Crude 3-phosphoglyceric acid solution

-

Barium chloride (BaCl₂) solution

-

Dowex 50 cation exchange resin (Na⁺ form)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

Protocol:

-

To the crude 3-phosphoglyceric acid solution, add BaCl₂ solution to precipitate the barium salt of 3-phosphoglyceric acid.

-

Collect the precipitate by centrifugation and wash it several times with cold water.

-

Resuspend the barium salt in water and add Dowex 50 resin (Na⁺ form). Stir the suspension for several hours to exchange barium ions for sodium ions.

-

Filter the mixture to remove the resin.

-

Adjust the pH of the filtrate to 7.0 with NaOH.

-

Concentrate the solution under reduced pressure.

-

Add ethanol and then hexane to precipitate the this compound salt.

-

Collect the precipitate, wash with ethanol, and dry under vacuum.

Enzymatic Assay of Phosphoglycerate Kinase (PGK)

This assay measures the activity of PGK in the direction of ATP formation by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The oxidation of NADH to NAD⁺ is monitored spectrophotometrically at 340 nm.

Materials:

-

Triethanolamine (B1662121) buffer (100 mM, pH 7.6)

-

This compound salt (3-PGA) solution (e.g., 50 mM)

-

ATP solution (e.g., 50 mM)

-

NADH solution (e.g., 5 mM)

-

Magnesium chloride (MgCl₂) solution (e.g., 100 mM)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Enzyme sample containing PGK

Protocol:

-

Prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ATP, NADH, and MgCl₂.

-

Add GAPDH to the reaction mixture.

-

Initiate the reaction by adding the enzyme sample containing PGK.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Enzymatic Assay of Phosphoglycerate Mutase (PGM)

This assay measures the conversion of 3-PGA to 2-PGA. The reaction is coupled to enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH), and the oxidation of NADH is monitored at 340 nm.

Materials:

-

Triethanolamine buffer (100 mM, pH 7.6)

-

This compound salt (3-PGA) solution (e.g., 50 mM)

-

ADP solution (e.g., 20 mM)

-

2,3-Bisphosphoglycerate (cofactor for some PGMs)

-

NADH solution (e.g., 5 mM)

-

Magnesium chloride (MgCl₂) and Potassium chloride (KCl) solutions

-

Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)

-

Enzyme sample containing PGM

Protocol:

-

Prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ADP, 2,3-bisphosphoglycerate, NADH, MgCl₂, and KCl.

-

Add the coupling enzymes: enolase, PK, and LDH.

-

Initiate the reaction by adding the enzyme sample containing PGM.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the PGM activity from the rate of NADH consumption.

Applications in Research and Drug Development

High-Throughput Screening (HTS) for PHGDH Inhibitors

The overexpression of PHGDH is implicated in the proliferation of certain cancers, making it an attractive target for drug development. D-(-)-3-Phosphoglyceric acid is used as the substrate in high-throughput screening assays to identify inhibitors of PHGDH. These assays often couple the production of NADH to a fluorescent or colorimetric reporter system, allowing for the rapid screening of large compound libraries.

As a Potential Biomarker

Alterations in the levels of glycolytic intermediates, including 3-phosphoglycerate, are being investigated as potential biomarkers for various diseases. For instance, changes in the concentration of 3-phosphoglycerate in blood or tissue samples may reflect metabolic reprogramming in cancer cells or the presence of metabolic disorders.[8][9] Further research is needed to validate its clinical utility as a diagnostic or prognostic marker.

Safety and Handling

This compound salt should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the compound at -20°C to ensure its stability.[2] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound salt is an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Its fundamental role in metabolism provides a direct link to studying cellular energy status and biosynthetic capacity. The detailed protocols and pathway diagrams in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its multifaceted roles in health and disease. As our understanding of metabolic regulation in complex diseases like cancer continues to grow, the importance of key metabolites such as 3-phosphoglycerate is set to expand, opening new avenues for therapeutic intervention.

References

- 1. scbt.com [scbt.com]

- 2. D-(−)-3-Phosphoglyceric acid =93 ,powder 80731-10-8 [sigmaaldrich.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000807) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [34] Preparation of d(−)-3-phosphoglyceric acid | CoLab [colab.ws]

- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000126) [hmdb.ca]

- 9. Comparing blood versus tissue-based biomarkers expression in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Storage and stability of D-(-)-3-Phosphoglyceric acid disodium powder

An In-depth Technical Guide to the Storage and Stability of D-(-)-3-Phosphoglyceric Acid Disodium (B8443419) Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling D-(-)-3-Phosphoglyceric acid disodium salt powder to ensure its stability and integrity for research and development applications.

Product Overview

D-(-)-3-Phosphoglyceric acid (3-PGA) disodium salt is a pivotal metabolic intermediate in both glycolysis and the Calvin-Benson cycle.[1] Its chemical integrity is paramount for accurate and reproducible results in enzymatic assays, metabolic studies, and as a precursor in chemical synthesis. This document outlines the recommended storage conditions, stability profile, and methodologies for assessing its purity over time.

Storage and Handling Recommendations

Proper storage and handling are critical to prevent degradation.[2] The primary concerns for the powdered form are moisture and temperature, while pH is a critical factor for solutions.

Quantitative Storage Data Summary

The following table summarizes the recommended storage conditions for this compound salt in both solid and solution forms.

| Form | Condition | Temperature | Duration | Key Considerations | Citations |

| Solid (Powder) | Long-Term Storage | -20°C | Extended | Keep vial tightly sealed in a dry, desiccated environment. | [2][3][4] |

| Shipping/Short-Term | Ambient | Short Periods | Permissible if quality is not affected by short-term exposure. | [5] | |

| Stock Solution | Long-Term Storage | -80°C | Up to 6 months | Aliquot into single-use volumes to prevent freeze-thaw cycles. | [6] |

| Mid-Term Storage | -20°C | Up to 1 month | Aliquot into single-use volumes. Avoid repeated freeze-thaw cycles. | [2][6] | |

| Working Dilutions | Immediate Use | 2-8°C (On Ice) | Prepare Fresh Daily | Use immediately after preparation for best results. | [2] |

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper handling and storage of 3-PGA disodium salt.

Caption: Workflow for receiving, storing, and preparing solutions of 3-PGA.

Chemical Stability and Degradation

While the disodium salt form enhances stability, D-(-)-3-Phosphoglyceric acid is susceptible to degradation, primarily through hydrolysis of the phosphate (B84403) ester bond. This process can be accelerated by acidic conditions.[2]

Potential Degradation Pathway

Hydrolysis of the phosphate ester bond in 3-PGA yields glyceric acid and inorganic phosphate. This reaction compromises the purity of the material and can lead to inaccurate results in sensitive biological assays.[2]

Caption: Simplified hydrolysis pathway of 3-PGA into glyceric acid.

Experimental Protocols for Stability Assessment

To formally assess the stability of a specific lot of this compound salt, a structured stability study is recommended. This typically involves long-term and accelerated studies.

General Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting a stability study on the 3-PGA powder.

References

- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. foodb.ca [foodb.ca]

- 4. 80731-10-8 CAS MSDS (D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. D-(−)-3-Phosphoglyceric acid =93 ,powder 80731-10-8 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

Solubility of D-(-)-3-Phosphoglyceric acid disodium in water and other solvents

An In-depth Technical Guide to the Solubility of D-(-)-3-Phosphoglyceric Acid Disodium (B8443419) Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key biochemical intermediates is paramount. D-(-)-3-Phosphoglyceric acid, a crucial molecule in glycolysis and other metabolic pathways, and its disodium salt form, are frequently utilized in various research applications. This technical guide provides a detailed overview of the solubility of D-(-)-3-Phosphoglyceric acid disodium salt in water and outlines a comprehensive protocol for determining its solubility in other solvents.

Quantitative Solubility Data

The solubility of this compound salt in water has been reported across several sources. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, which may account for the variations observed.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Water (H₂O) | 50 mg/mL[1] | 217.37 mM | Solution should be clear and colorless to faintly yellow.[1] |

| Water (H₂O) | 80 mg/mL[2] | 347.79 mM | Sonication is recommended to aid dissolution.[2] |

| Water (H₂O) | 100 mg/mL[3][4] | 434.74 mM | Ultrasonic treatment may be needed to achieve this concentration.[3] |

| Water (H₂O) | 21 g/L | 91.29 mM | This value is a predicted solubility based on the ALOGPS algorithm.[5] |

No experimental data was found for the solubility of this compound salt in other common laboratory solvents such as ethanol, DMSO, or buffer solutions like PBS. The experimental protocol detailed in the following section can be employed to determine the solubility in these and other solvents of interest.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound salt, adapted from the widely accepted shake-flask method.[6][7] This method is a foundational technique in chemical and pharmaceutical research for establishing the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound salt in a given solvent at a specified temperature.

Materials:

-

Solvent of interest (e.g., ultrapure water, ethanol, DMSO, phosphate-buffered saline)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical method for quantification.

Procedure:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the container in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically requires 24 to 72 hours, but the exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the container from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the concentration of this compound salt in the diluted sample using a validated analytical method such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

The experiment should be repeated at least in triplicate to ensure the reliability and reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound salt.

Caption: Experimental workflow for solubility determination.

References

- 1. D-(−)-3-磷酸甘油酸 二钠盐 ≥93% dry basis (enzymatic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Phosphoglyceric acid | Biomarker | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 80731-10-8 CAS MSDS (D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ECMDB: 3-Phosphoglycerate (ECMDB04131) (M2MDB000628) [ecmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scbt.com [scbt.com]

D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Technical Guide to its Central Role as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), available as its stable disodium (B8443419) salt, is a pivotal metabolic intermediate located at a critical crossroads of central carbon metabolism. This three-carbon phosphorylated carboxylic acid is not merely a passive component of energy-producing pathways but an active regulator and a key precursor for essential biosynthetic processes. Its concentration and flux are tightly regulated and are of significant interest in fields ranging from fundamental biochemistry to oncology drug development. This technical guide provides an in-depth overview of 3-PGA's metabolic functions, the enzymology of its conversions, its role in cellular signaling, and its relevance as a therapeutic target, supplemented with quantitative data and detailed experimental protocols.

Core Metabolic Functions of 3-Phosphoglyceric Acid

3-PGA is a central molecule that links several fundamental metabolic pathways, including glycolysis, gluconeogenesis, the Calvin cycle, and the biosynthesis of amino acids.

-

Glycolysis and Gluconeogenesis: In the glycolytic pathway, 3-PGA is produced from 1,3-bisphosphoglycerate by the enzyme Phosphoglycerate Kinase (PGK), a reaction that generates the first molecule of ATP in the payoff phase of glycolysis.[1][2] Subsequently, Phosphoglycerate Mutase (PGM) catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.[3] These reactions are reversible, allowing 3-PGA to serve as an intermediate in gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.[3]

-

Calvin Cycle: In photosynthetic organisms, 3-PGA is the first stable product of carbon dioxide fixation, formed when RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate.[1] Two molecules of 3-PGA are generated for each molecule of CO₂ fixed, which are then reduced to form glyceraldehyde-3-phosphate, a precursor for carbohydrate synthesis.[4]

-

Amino Acid Biosynthesis: 3-PGA is the primary precursor for the de novo synthesis of the amino acid L-serine.[5] This pathway is initiated by the enzyme 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH). Serine, in turn, is a precursor for the synthesis of glycine (B1666218) and cysteine, highlighting the crucial role of 3-PGA in providing building blocks for proteins and other essential molecules.[6][7]

Enzymology and Quantitative Kinetics

The metabolic fate of 3-PGA is dictated by the activity of several key enzymes. Understanding their kinetic properties is crucial for modeling metabolic flux and for designing targeted therapeutic strategies.

| Enzyme | Organism/Source | Substrate | K_m (µM) | V_max | Notes |

| Phosphoglycerate Kinase (PGK) | Corynebacterium glutamicum | 3-PGA | 260[1] | 220 U/mg[1] | Catalyzes the gluconeogenic (reverse) reaction. |

| Human | 3-PGA | 186[8] | - | K_m for the reverse (gluconeogenic) reaction. | |

| Yeast | 3-PGA | 146[8] | - | K_m for the reverse (gluconeogenic) reaction. | |

| Phosphoglycerate Mutase (PGAM) | Corynebacterium glutamicum | 3-PGA | ~260[9] | - | Cofactor-dependent. |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | Human | 3-PGA | 186.7 ± 16.1[10] | - | First and rate-limiting step of serine biosynthesis. |

| Human | 3-PGA | ~540[9] | - | Value cited in a methods application note. | |

| Human | 3-PGA | 360[8] | - | Value cited as relevant to cellular L-Ser levels. |

Role in Cellular Regulation and Signaling

Recent evidence has elevated 3-PGA from a simple metabolite to a signaling molecule that can allosterically regulate enzyme activity and control cell fate decisions.

-

Allosteric Regulation of Pentose Phosphate Pathway (PPP): In cancer cells with high PGAM1 activity, 3-PGA levels are kept low. However, upon inhibition of PGAM1, 3-PGA accumulates and acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[11][12] This redirects metabolic flux away from biosynthesis (nucleotide production) and NADPH generation (redox balance).

-

Feedback Control of Serine Synthesis: The product of the PGAM1 reaction, 2-phosphoglycerate (2-PG), acts as an allosteric activator of PHGDH.[11][12] This creates a sophisticated feedback loop where PGAM1 activity not only pushes glycolysis forward but also promotes the diversion of 3-PGA into the serine synthesis pathway by generating the PHGDH activator, 2-PG.

-

Control of p53-Mediated Apoptosis: A novel signaling role for 3-PGA has been discovered in controlling cell fate. Under low glucose conditions, the corresponding low levels of 3-PGA cause it to dissociate from PHGDH. Unbound PHGDH can then interact with a complex containing the kinase HIPK2 and the scaffold protein AXIN. This interaction facilitates the phosphorylation of the tumor suppressor p53 at Serine 46, promoting apoptosis.[13] High levels of 3-PGA, as seen in many cancer cells, keep PHGDH occupied, preventing this pro-apoptotic signaling.

References

- 1. Characterization of 3-phosphoglycerate kinase from Corynebacterium glutamicum and its impact on amino acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Metabolic profiling of triple-negative breast cancer cells reveals metabolic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt for Educational Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a crucial intermediate in central metabolic pathways. Its stability and solubility make it an ideal substrate for educational and research laboratory experiments, particularly in the study of enzyme kinetics.

Core Concepts

D-(-)-3-Phosphoglyceric acid (3-PGA) is a biochemically significant three-carbon molecule that serves as a key metabolic intermediate in both glycolysis and the Calvin-Benson cycle.[1] The disodium salt form is a stable, water-soluble powder commonly used in biochemical assays.

Chemical and Physical Properties

The properties of D-(-)-3-Phosphoglyceric acid disodium salt are summarized in the table below, making it suitable for repeatable and reliable experimental setups.

| Property | Value |

| Synonyms | (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt |

| CAS Number | 80731-10-8 |

| Molecular Formula | C₃H₅Na₂O₇P |

| Molecular Weight | 230.02 g/mol [2][3] |

| Appearance | White powder[2][4][5] |

| Purity | ≥93% (enzymatic, dry basis)[2][3][4][5] |

| Solubility | 50 mg/mL in H₂O, resulting in a clear, colorless to faintly yellow solution[4][5] |

| Storage Temperature | -20°C[4][5] |

Role in Metabolic Pathways

3-PGA is a central molecule linking catabolic and anabolic processes. Its position in glycolysis and the Calvin cycle makes it an excellent subject for studying fundamental biochemical transformations.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from the dephosphorylation of 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. This is a key ATP-generating step.[1] Subsequently, phosphoglycerate mutase (PGM) catalyzes the isomerization of 3-PGA to 2-phosphoglycerate, a crucial step to position the phosphate (B84403) group for the subsequent dehydration reaction.[6][7]

Calvin-Benson Cycle

In photosynthesis, 3-PGA is one of the first stable products of carbon fixation. The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of 3-PGA.[1] These molecules are then reduced to glyceraldehyde-3-phosphate, a precursor for glucose synthesis, utilizing ATP and NADPH from the light-dependent reactions.

Experimental Protocol: Enzyme Kinetics of Phosphoglycerate Mutase

This section details an experimental protocol to determine the kinetic parameters (Kₘ and Vₘₐₓ) of phosphoglycerate mutase (PGM) using this compound salt as the substrate. The assay is a coupled enzyme system where the product of the PGM reaction, 2-phosphoglycerate, is converted to pyruvate, which is then reduced to lactate (B86563) with the concurrent oxidation of NADH. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Principle of the Coupled Assay

The reaction sequence is as follows:

-

3-Phosphoglycerate --(Phosphoglycerate Mutase)--> 2-Phosphoglycerate

-

2-Phosphoglycerate --(Enolase)--> Phosphoenolpyruvate (PEP)

-

PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The rate of the entire sequence is dependent on the first reaction, catalyzed by PGM, as all subsequent enzymes are supplied in excess.

Materials and Reagents

-

This compound salt (Substrate)

-

Phosphoglycerate Mutase (PGM) from rabbit muscle or yeast

-

Enolase

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

2,3-Diphospho-D-Glyceric Acid (Cofactor for PGM)

-

Adenosine 5'-diphosphate (ADP)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Triethanolamine buffer (100 mM, pH 7.6 at 25°C)

-

Magnesium Sulfate (MgSO₄)

-

Potassium Chloride (KCl)

-

UV-Vis Spectrophotometer and cuvettes

-

Micropipettes and tips

Procedure

-

Preparation of Reagent Mix (Coupling Enzymes):

-

Prepare a reagent mixture in a single tube containing all components except the substrate (3-PGA) and the enzyme to be assayed (PGM).

-

Final concentrations in the 3.0 mL cuvette should be approximately:

-

79 mM Triethanolamine buffer

-

0.70 mM ADP

-

1.3 mM 2,3-Diphosphoglyceric Acid

-

0.15 mM NADH

-

2.5 mM MgSO₄

-

99 mM KCl

-

14 units Pyruvate Kinase

-

20 units Lactate Dehydrogenase

-

3 units Enolase

-

-

-

Preparation of Substrate (3-PGA) Stock Solution:

-

Prepare a 200 mM stock solution of this compound salt in deionized water.

-

From this stock, prepare a series of dilutions to achieve final assay concentrations ranging from approximately 0.1 mM to 10 mM.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 340 nm.

-

Maintain the temperature at 25°C using a temperature-controlled cuvette holder.

-

-

Assay Measurement:

-

To a 3.0 mL cuvette, add the appropriate volume of the reagent mix and deionized water.

-

Add the desired volume of a 3-PGA dilution.

-

Initiate the reaction by adding a small, fixed amount of PGM enzyme solution (e.g., 10-20 µL of a 0.3 - 0.6 unit/mL solution).

-

Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

-

The rate of reaction is the initial linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

-

-

Data Analysis:

-

Convert the rate of change in absorbance (ΔA₃₄₀/min) to the rate of reaction in µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Repeat the assay for each concentration of 3-PGA.

-

Plot the initial velocity (v) versus substrate concentration ([S]).

-

To determine Kₘ and Vₘₐₓ, create a Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.

-

Expected Kinetic Parameters

The kinetic parameters for PGM can vary depending on the source of the enzyme and assay conditions. The following table provides typical values for rabbit muscle PGM as a reference.

| Parameter | Typical Value (Rabbit Muscle PGM) | Description |

| Kₘ for 3-PGA | 100 - 200 µM[8] | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. |

| Vₘₐₓ | ~2050 units/mg* | Maximum reaction rate when the enzyme is saturated with the substrate. |

| pH Optimum | 5.9[8] | The pH at which the enzyme exhibits maximum activity. |

| Cofactor | 2,3-Bisphosphoglycerate | Required for the catalytic activity of cofactor-dependent PGM.[6] |

*Note: Vₘₐₓ is directly proportional to the enzyme concentration. This value represents the specific activity, a standardized measure of Vₘₐₓ per milligram of pure enzyme.

Conclusion

This compound salt is an invaluable tool for both educational and research settings. Its central role in metabolism provides a direct link to fundamental biological principles, while its stability and the availability of established assay protocols, such as the one detailed here for phosphoglycerate mutase, allow for robust and insightful experimental investigations into enzyme kinetics. This guide serves as a foundational resource for designing and executing such experiments.

References

- 1. Mutated forms of phosphoglycerate mutase in yeast affect reversal of metabolic flux. Effect of reversible and irreversible function of an enzyme on pathway reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significant quantities of the glycolytic enzyme phosphoglycerate mutase are present in the cell wall of yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of rabbit muscle phosphoglycerate mutase by limited proteolysis with thermolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of glycerate-2,3-P2--VI. Lysyl-specific reagents inactivate the phosphoglycerate mutase, glycerate-2,3-P2 synthase and glycerate-2,3-P2 phosphatase activities of rabbit muscle phosphoglycerate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 8. Metabolism of glycerate-2,3-P2--V. Histidine-specific reagents inactivate the phosphoglycerate mutase, glycerate-2,3-P2 synthase and glycerate-2,3-P2 phosphatase activities of rabbit muscle phosphoglycerate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of D-(-)-3-Phosphoglyceric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate in central metabolic pathways, most notably glycolysis and the Calvin cycle. Its stereochemistry is crucial for its biological activity and recognition by enzymes. This technical guide provides a comprehensive overview of the stereochemical properties of D-(-)-3-Phosphoglyceric acid, including its absolute configuration, optical activity, and its role in key biochemical pathways. This document also outlines detailed experimental protocols for its analysis and provides visual representations of its molecular structure and metabolic context.

Physicochemical Properties

The fundamental physicochemical properties of D-(-)-3-Phosphoglyceric acid are summarized in the table below. These data are essential for its identification, purification, and quantification in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-3-(phosphonooxy)propanoic acid | PubChem |

| Synonyms | D-(-)-3-Phosphoglyceric acid, 3-PGA, D-Glycerate 3-phosphate | PubChem, Sigma-Aldrich |

| Molecular Formula | C₃H₇O₇P | PubChem |

| Molecular Weight | 186.06 g/mol | PubChem |

| Absolute Configuration | R | PubChem |

| Optical Rotation | Levorotatory (-) | PubChem |

| Specific Optical Rotation | Not Available | FooDB |

| Melting Point | Not Available | FooDB |

| pKa (strongest acidic) | ~1.3 (predicted) | ECMDB |

Stereochemistry

The stereochemistry of D-(-)-3-Phosphoglyceric acid is defined by the spatial arrangement of the atoms at its chiral center, which is the second carbon atom (C2).

Absolute Configuration

The absolute configuration of D-(-)-3-Phosphoglyceric acid is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This configuration is critical for its interaction with the active sites of enzymes such as phosphoglycerate kinase and phosphoglycerate mutase.

Optical Activity

Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of D-(-)-3-Phosphoglyceric acid, highlighting the chiral center at C2.

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), in its disodium (B8443419) salt form, is a cornerstone metabolite in the central carbon metabolism of all living organisms. Positioned at a critical juncture in the glycolytic pathway, 3-PGA is not merely an intermediate in the catabolism of glucose but also a key node that links energy production to essential biosynthetic pathways and cellular signaling networks. Its intracellular concentration and flux through associated enzymatic reactions are tightly regulated, reflecting the cell's energetic and anabolic demands. This in-depth technical guide provides a comprehensive overview of the role of 3-PGA in cellular energy production, detailing its enzymatic regulation, its function as a signaling molecule, and the experimental protocols for its study.

Data Presentation: Quantitative Insights into 3-PGA Metabolism

The dynamics of 3-PGA in cellular metabolism are governed by the kinetic properties of the enzymes that produce and consume it, as well as its steady-state intracellular concentrations. The following tables summarize key quantitative data for human enzymes and representative mammalian cell lines.

| Parameter | Human Phosphoglycerate Kinase 1 (PGK1) | Reference |

| Forward Reaction Substrate (1,3-Bisphosphoglycerate) Km | 6.86 µM | [1] |

| Reverse Reaction Substrate (3-Phosphoglycerate) Km | 186 µM | [1] |

| Vmax (Forward/Reverse Ratio) | ~3.5 | [1] |

Table 1: Kinetic Parameters of Human Phosphoglycerate Kinase 1 (PGK1). This table outlines the Michaelis-Menten constants (Km) for the forward and reverse reactions catalyzed by human PGK1, along with the ratio of the maximum reaction velocities (Vmax), indicating a preference for the forward (glycolytic) direction.

| Parameter | Human Phosphoglycerate Mutase 1 (PGAM1) | Reference |

| Substrate (3-Phosphoglycerate) Km | ~350 µM | |

| Inhibitor (PGMI-004A) Ki | 3.91 ± 2.50 µM | [2] |

Table 2: Kinetic and Inhibition Constants for Human Phosphoglycerate Mutase 1 (PGAM1). This table provides the Michaelis-Menten constant (Km) of human PGAM1 for its substrate, 3-PGA, and the inhibition constant (Ki) for a small molecule inhibitor.

| Cell Line | Intracellular 3-PGA Concentration (µM) | Reference |

| Various Cancer Cell Lines | 180 - 550 µM | [1] |

| Human Red Blood Cells | 61 µM |